molecular formula C14H12N2O6 B5569195 methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate

Cat. No.: B5569195
M. Wt: 304.25 g/mol
InChI Key: GVPCAEFXCCCBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate is an organic compound that features a furan ring, a nitro group, and a benzoate ester

Preparation Methods

The synthesis of methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate typically involves the reaction of 3-amino-5-nitrobenzoic acid with 2-furylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.

Chemical Reactions Analysis

Methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common reagents and conditions for these reactions include hydrogen gas with a palladium catalyst for reduction, and methanol with sulfuric acid for esterification. Major products formed from these reactions include furanone derivatives, amino-substituted benzoates, and various amide or ester derivatives .

Scientific Research Applications

Methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan ring and benzoate ester moieties also contribute to the compound’s overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate can be compared with similar compounds such as:

    Methyl 3-{[(2-furylmethyl)amino]carbonyl}-benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.

    Methyl 3-{[(2-furylmethyl)amino]carbonyl}-4-nitrobenzoate: The position of the nitro group can influence the compound’s properties and reactivity.

    Methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-methylbenzoate: The presence of a methyl group instead of a nitro group can lead to different chemical and biological behaviors

Properties

IUPAC Name

methyl 3-(furan-2-ylmethylcarbamoyl)-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c1-21-14(18)10-5-9(6-11(7-10)16(19)20)13(17)15-8-12-3-2-4-22-12/h2-7H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPCAEFXCCCBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.